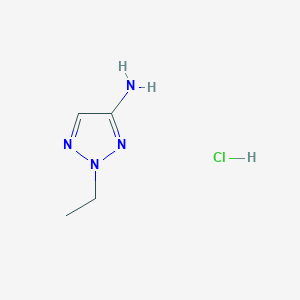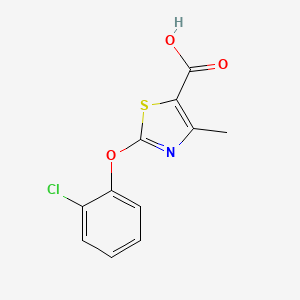![molecular formula C9H7F3O3 B1423756 4-[(Trifluoromethoxy)methyl]benzoic acid CAS No. 1262413-29-5](/img/structure/B1423756.png)
4-[(Trifluoromethoxy)methyl]benzoic acid
Vue d'ensemble
Description
4-[(Trifluoromethoxy)methyl]benzoic acid is a substituted benzoic acid . It is used in the preparation of various biologically active compounds such as antifungal and antimalarial agents .
Synthesis Analysis
The synthesis of this compound involves the coupling of N,N’-dicyclohexylcarbodiimide in dry N,N-dimethylformamide . The kinetics of internal acyl migration and hydrolysis of the synthetic β-1-O-acyl-D-glucopyranuronates of 2-, 3-, and 4-(trifluoromethyl)benzoic acids in phosphate buffer was studied .Molecular Structure Analysis
The molecular formula of this compound is C9H7F3O3 . The average mass is 220.145 Da and the monoisotopic mass is 220.034729 Da .Chemical Reactions Analysis
The chemical reactions involving this compound are based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible .Physical and Chemical Properties Analysis
This compound is a white to light yellow crystal powder . It has a melting point of 150-154 °C .Applications De Recherche Scientifique
Liquid Crystal Intermediates
4-[(Trifluoromethoxy)methyl]benzoic acid plays a role in the synthesis of liquid crystal intermediates. A study by Qing (2000) outlined the synthesis of liquid crystal intermediates from 4-phenylphenol, involving steps like methylation, acylation, and others. These intermediates are significant in the development of ferroelectric and antiferroelectric liquid crystals.
Molecular Property Studies
Research has also focused on the molecular properties of benzoic acid derivatives, including those with trifluoromethyl groups. Ghauri et al. (1992) conducted a study on the molecular properties of various benzoic acids, utilizing computational chemistry and NMR spectroscopy (Ghauri et al., 1992). This research is pivotal in understanding the metabolism and biological interactions of these compounds.
Emission Properties in Nanoparticles
The emission properties of benzoic acid derivatives have been explored. Srivastava, Singh, and Mishra (2016) synthesized new compounds based on 1,8-naphthalimide, including derivatives of benzoic acid, and studied their emission in nanoaggregates (Srivastava, Singh, & Mishra, 2016). These findings have implications in the development of new materials with specific light-emitting properties.
Analytical Chemistry Applications
In analytical chemistry, benzoic acid derivatives, including this compound, are used in techniques like gas chromatography. Pan et al. (2005) demonstrated a method for determining benzoic acid in soft drinks using gas chromatography with pyrolytic methylation (Pan et al., 2005). This method is valuable for quality control and regulatory compliance in the food industry.
Synthesis Protocols
Feng and Ngai (2016) developed a protocol for synthesizing methyl 4-acetamido-3-(trifluoromethoxy)benzoate, which can be applied to a range of ortho-trifluoromethoxylated aniline derivatives. This process is crucial for creating synthetic building blocks for pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).
Antimicrobial and Antitumor Activities
Alsalhi et al. (2019) investigated the antimicrobial, antioxidant, and antitumor potential of silver nanoparticles synthesized from a derivative of benzoic acid, demonstrating significant biological activities (Alsalhi et al., 2019). Such research highlights the potential of benzoic acid derivatives in medical and biotechnological applications.
Safety and Hazards
Propriétés
IUPAC Name |
4-(trifluoromethoxymethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)15-5-6-1-3-7(4-2-6)8(13)14/h1-4H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKIRYQDRWETHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide](/img/structure/B1423675.png)
![3-ethyl-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1423677.png)
![methyl [3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B1423678.png)
![n'-[1-Amino-1-(3-chloro-4-fluorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423680.png)
![1-[3-(Methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid](/img/structure/B1423681.png)
![8-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1423682.png)
![8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1423683.png)

![1-{[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]amino}pyrrolidine-2,5-dione](/img/structure/B1423685.png)



![2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B1423696.png)
